molecular formula C14H13NO2 B189018 N-(4-Phenoxyphenyl)acetamide CAS No. 6312-87-4

N-(4-Phenoxyphenyl)acetamide

Cat. No. B189018
CAS RN: 6312-87-4
M. Wt: 227.26 g/mol
InChI Key: JIHOMPVYRSEHKW-UHFFFAOYSA-N
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Description

“N-(4-Phenoxyphenyl)acetamide” is a chemical compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.26 .


Synthesis Analysis

The synthesis of “N-(4-Phenoxyphenyl)acetamide” and its derivatives has been described in several papers . For instance, one method involves the reaction of 4-phenoxyphenyl diazonium tetrafluoroborate with copper iodide, phosphoric acid potassium, and water .


Molecular Structure Analysis

The molecular structure of “N-(4-Phenoxyphenyl)acetamide” consists of a central acetamide group (CH3CONH-) attached to a 4-phenoxyphenyl group . The InChI code for this compound is 1S/C14H13NO2/c1-11(16)15-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

“N-(4-Phenoxyphenyl)acetamide” is a solid at room temperature . . The compound should be stored in a dry environment at room temperature .

Scientific Research Applications

  • Synthesis and Characterization with Fe(III)-Ion

    • Application: This involves the development of a complex between the molecule and Fe (III)-ion .
    • Results: The results of experimental researches indicate the successful development of the complex .
  • Pd-Based Catalytic System

    • Application: The compound might be used in a Pd-based catalytic system .
    • Results: Preliminary results indicate that the [PdCl 2 (dppb)] complex has been used as a catalyst precursor in experiments .
  • Pharmaceutical Applications

    • Application: N-(4-Phenoxyphenyl)acetamide and its derivatives (such as chalcone, indole, and quinoline) have been investigated for their potential pharmacological activities .
    • Results: The literature review suggests that these compounds could be promising therapeutic candidates .
  • Analgesic Activity

    • Application: A series of N-phenylacetamide sulphonamides were synthesized, including N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, which exhibited good analgesic activity .
    • Results: The compound exhibited analgesic activity comparable or superior to paracetamol .
  • Chemical Synthesis

    • Application: N-(4-Phenoxyphenyl)acetamide is used in the synthesis of various chemical compounds .
    • Results: The results of experimental researches indicate the successful synthesis of various compounds .
  • Pd-Based Catalytic System

    • Application: The compound might be used in a Pd-based catalytic system .
    • Method: In a typical experiment, 2.48 × 10 −3 mmol of Pd (II) complex (for instance 1.50 mg of [PdCl 2 (dppb)]), together with 0.5 mL (0.600 g, 4.87 mmol) of nitrobenzene, were added to 11.5 mL of solvent (H 2 O-AcOH) .
    • Results: Preliminary results indicate that the [PdCl 2 (dppb)] complex has been used as a catalyst precursor in experiments .

Safety And Hazards

The safety information for “N-(4-Phenoxyphenyl)acetamide” indicates that it may cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

N-(4-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11(16)15-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHOMPVYRSEHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212461
Record name N-(4-Phenoxyphenyl)acetamide
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Phenoxyphenyl)acetamide

CAS RN

6312-87-4
Record name N-(4-Phenoxyphenyl)acetamide
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Record name N-(4-Phenoxyphenyl)acetamide
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Record name N-(4-Phenoxyphenyl)acetamide
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Record name N-(4-PHENOXYPHENYL)ACETAMIDE
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Record name N-(4-PHENOXYPHENYL)ACETAMIDE
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Synthesis routes and methods I

Procedure details

To an ice-cold solution of 4-phenoxy-phenylamine (1.0 g, 5.39 mmol) in 10 ml of DCM was added triethylamine (0.90 ml, 5.93 mmol) followed by acetyl chloride (0.50 g, 6.47 mmol). The reaction mixture was stirred at 25° C. for 2 h. After the completion of the reaction mixture (TLC monitoring), water was added extracted with DCM (3×50 mL). The combined organics was dried (Na2SO4), filtered and concentrated to get the desired product (1.20 g, crude yield).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Commercial available 4-phenoxy-aniline (4.16 g, 20.8 mmol) was dissolved in dichloromethane (100 mL), and triethylamine (3.05 g, 31.1 mmol) and acetic anhydride (2.22 g, 20.8 mmol) were added in drops. The mixture was stirred for 1 h at 0° C. to room temperature. After completion of the reaction, the mixture was filtered using dichloromethane and crystallized to give the title compound (4.50 g, 18.6 mmol)
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two
Quantity
2.22 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
MT Barho, S Oppermann, FC Schrader… - …, 2014 - Wiley Online Library
Neuronal cell death is the main cause behind the progressive loss of brain function in age‐related neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases. Despite …
DA Babkov, MP Paramonova, AA Ozerov… - Acta Naturae …, 2015 - cyberleninka.ru
A series of novel uracil derivatives, bearing N-(4-phenoxyphenyl)acetamide moiety at N3 of a pyrimidine ring, has been synthesized. Their antiviral activity has been evaluated. It has …
Number of citations: 5 cyberleninka.ru
DA Babkov, AL Khandazhinskaya, AO Chizhov… - Bioorganic & Medicinal …, 2015 - Elsevier
The need for novel therapeutic options to fight herpesvirus infections still persists. Herein we report the design, synthesis and antiviral evaluation of a new family of non-nucleoside …
Number of citations: 16 www.sciencedirect.com
MP Paramonova, R Snoeck, G Andrei… - Mendeleev …, 2020 - Elsevier
New N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides have been obtained from 1-[ω-(4-bromophenoxy)alkyl]uracil and 2-chloro-N-(4-…
Number of citations: 5 www.sciencedirect.com
CS Poulsen, EB Pedersen… - Acta Chemica …, 1999 - researchgate.net
Poulsen, CS, Pederscn, EB and Nielsen, C., 1999. DNA Conjugated Phenoxyaniline Intercalators: Synthesis of Diethanolaminoacetamide-typc Linkers.–Acta Chcm. Scand. 53: 425–431…
Number of citations: 10 www.researchgate.net
DA Babkov, MP Paramonova, AA Ozerov… - 2015 - researchgate.net
A series of novel uracil derivatives, bearing N-(4-phenoxyphenyl) acetamide moiety at N3 of a pyrimidine ring, has been synthesized. Their antiviral activity has been evaluated. It has …
Number of citations: 2 www.researchgate.net
K Tsuchiya, Y Shibasaki, M Ueda - Macromolecules, 2003 - ACS Publications
Ordered poly(amide−thioether) (17) was prepared by tandem type polymerization of 2,4-dichlorophenyl acrylate (11), 4,4‘-thiobis(benznenthiol) (12), and 4,4‘-oxydianiline (16). The …
Number of citations: 6 pubs.acs.org
MP Paramonova, AL Khandazhinskaya… - Mendeleev …, 2017 - researchgate.net
–86–accomplished by boiling the reaction components in excess HMDS, followed by treatment (without further purification) with chloroacetyl chlo ride in anhydrous 1, 2-dichloroethane …
Number of citations: 8 www.researchgate.net
Z Liu, Z Zhou, W Tian, X Fan, D Xue, L Yu… - …, 2012 - Wiley Online Library
The discovery and optimization of a series of 2‐N‐aryl‐substituted benzenesulfonamidoacetamides as novel tubulin polymerization inhibitors are described. Pharmacophore …
M Gooyit, N Tricoche, S Lustigman… - Journal of Medicinal …, 2014 - ACS Publications
The L3-stage-specific chitinase OvCHT1 has been implicated in the development of Onchocerca volvulus, the causative agent of onchocerciasis. Closantel, a known anthelmintic drug, …
Number of citations: 37 pubs.acs.org

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